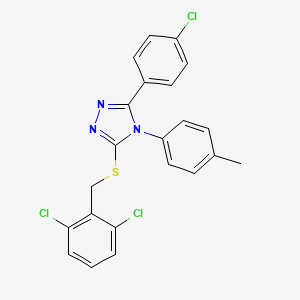
Ethyl-d5 chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-d5 chloroformate is a deuterated derivative of ethyl chloroformate, where five hydrogen atoms are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties, such as its stability and isotopic labeling capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-d5 chloroformate can be synthesized by reacting deuterated ethanol (C2D5OH) with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
C2D5OH+COCl2→C3D5O2Cl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using deuterated ethanol and phosgene. The process is carefully monitored to maintain high isotopic purity and yield. The product is then purified and stored under specific conditions to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Ethyl-d5 chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to produce deuterated ethanol and carbon dioxide.
Decomposition: At high temperatures, it decomposes to form ethylene and chloroformic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Solvents: Organic solvents like toluene or dichloromethane are often used to dissolve the compound during reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Deuterated Ethanol: Hydrolysis of this compound produces deuterated ethanol.
Ethylene and Chloroformic Acid: Decomposition at high temperatures yields ethylene and chloroformic acid.
Scientific Research Applications
Ethyl-d5 chloroformate is widely used in scientific research due to its unique properties:
Biology: It is employed in labeling experiments to study metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the production of deuterated compounds for various industrial applications, including materials science and environmental studies.
Mechanism of Action
Ethyl-d5 chloroformate exerts its effects through its reactivity with nucleophiles. The deuterium atoms in the compound provide a unique isotopic signature, which can be tracked in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
Ethyl Chloroformate: The non-deuterated version of ethyl-d5 chloroformate, used in similar applications but without the isotopic labeling benefits.
Methyl Chloroformate: A similar compound with a methyl group instead of an ethyl group, used in organic synthesis.
Isobutyl Chloroformate: Another chloroformate ester with different alkyl group, used for different reactivity and applications.
Uniqueness
This compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is essential.
Properties
CAS No. |
1056938-00-1 |
|---|---|
Molecular Formula |
C3H5ClO2 |
Molecular Weight |
113.55 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl carbonochloridate |
InChI |
InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3,2D2 |
InChI Key |
RIFGWPKJUGCATF-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)Cl |
Canonical SMILES |
CCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid](/img/structure/B15088099.png)


![2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B15088116.png)

![Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine](/img/structure/B15088124.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)

![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088173.png)
